1-Chloro-1,1,2,3,3,3-hexafluoropropane
Overview
Description
1-Chloro-1,1,2,3,3,3-hexafluoropropane is an organofluorine compound with the chemical formula C₃HClF₆. It is a colorless gas known for its high thermal stability and low toxicity. This compound is primarily used in industrial applications, particularly as a refrigerant and in fire suppression systems due to its excellent fire-extinguishing properties .
Mechanism of Action
Target of Action
1-Chloro-1,1,2,3,3,3-hexafluoropropane is an organofluoride
Mode of Action
It is synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400 °C, in the presence of a catalyst in the form of trivalent chromium .
Pharmacokinetics
Its boiling point is 189ºC at 760 mmHg , suggesting that it could be rapidly absorbed and distributed in the body due to its gaseous nature at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,3,3,3-hexafluoropropane can be synthesized through the chlorination of 1,1,2,3,3,3-hexafluoropropane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that can handle the corrosive nature of chlorine gas. The process is optimized to maximize yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,2,3,3,3-hexafluoropropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻). The reaction conditions typically include moderate temperatures and the presence of a solvent like water or alcohol.
Addition Reactions: These reactions can occur with reagents like hydrogen fluoride (HF) under high pressure and temperature conditions.
Major Products:
Substitution Reactions: The major products include 1,1,2,3,3,3-hexafluoropropane and various substituted derivatives depending on the nucleophile used.
Addition Reactions: The primary product is 1,1,1,2,3,3,3-heptafluoropropane when reacted with hydrogen fluoride.
Scientific Research Applications
1-Chloro-1,1,2,3,3,3-hexafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its low toxicity makes it suitable for use in biological studies where fluorinated analogs of biological molecules are required.
Medicine: Research into its potential use as a contrast agent in medical imaging is ongoing.
Industry: It is widely used in the electronics industry for cleaning and as a refrigerant in cooling systems.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
1,1,2,2,3,3-Hexafluoropropane: Another fluorinated propane derivative with different substitution patterns, affecting its reactivity and applications.
1,1,1,3,3,3-Hexachloropropane: Contains multiple chlorine atoms, making it more reactive and less stable compared to 1-Chloro-1,1,2,3,3,3-hexafluoropropane
Uniqueness: this compound is unique due to its combination of chlorine and fluorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in fire suppression and as a refrigerant .
Properties
IUPAC Name |
1-chloro-1,1,2,3,3,3-hexafluoropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-2(6,7)1(5)3(8,9)10/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPGPKOJGDHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957319 | |
Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-58-0 | |
Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.